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Compound of Interest

Compound Name: Methyl azepane-4-carboxylate

CAS No.: 1211596-98-3

Cat. No.: B578084

Get Quote

Executive Summary: The "Goldilocks" Expander
Methyl azepane-4-carboxylate represents a critical yet underutilized scaffold in modern

medicinal chemistry. Unlike its rigid 5-membered (pyrrolidine) and 6-membered (piperidine)

congeners, the 7-membered azepane ring introduces a defined degree of conformational

flexibility—a "Goldilocks" zone that allows for induced-fit binding modes in complex protein

pockets (e.g., kinases, GPCRs).

This guide dissects the chemical behavior of the 4-substituted isomer, a motif that offers unique

vector exploration compared to the more common 2- and 3-substituted azepanes. We focus on

its synthesis, orthogonal reactivity, and application as a linker in targeted protein degradation

(PROTACs).

Part 1: Structural & Physicochemical Profile
The 4-substituted azepane core is defined by a chiral center at C4 and a secondary amine at

position 1. The methyl ester functionality provides a versatile handle for downstream

derivatization.
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Table 1: Physicochemical Properties

Property Value / Description Context for Drug Design

CAS (Free Base) 1211596-98-3 Primary building block.

CAS (HCl Salt) 1383132-15-7
Stable storage form

(hygroscopic solid).

Molecular Weight 157.21 g/mol

Low MW allows significant

decoration (fragment-based

design).

Formula C₈H₁₅NO₂ -

cLogP ~0.8 (Predicted)

Moderate lipophilicity; highly

soluble in polar organic

solvents.

pKa (Amine) ~10.5 (Est.)

Highly basic secondary amine;

exists as cation at

physiological pH.

TPSA 38.3 Å²
Excellent membrane

permeability profile (<140 Å²).

Conformation Fluxional

Exists in equilibrium between

twisted-chair and twisted-boat

forms.

Stereochemical Considerations
The C4 position is a stereogenic center.

Enantiomers: (R)- and (S)-methyl azepane-4-carboxylate.

Implication: In biological systems, the enantiomers often display distinct pharmacological

profiles. Synthetic routes must be stereoselective or include a resolution step (e.g., chiral

HPLC or diastereomeric salt formation with tartaric acid).
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Part 2: Synthetic Methodologies
Synthesis of 4-substituted azepanes is historically more challenging than 2-substituted variants

(often accessible via ring-closing metathesis or amino acid cyclization). Below are two distinct

approaches: a classical ring expansion and a cutting-edge photochemical method.

Method A: The Classical Ring Expansion
(Schmidt/Beckmann)
This route relies on expanding a 4-substituted cyclohexanone. It is robust and scalable but

often yields regioisomeric mixtures that require separation.

Starting Material: Methyl 4-oxocyclohexanecarboxylate.

Reagent: Hydrazoic acid (

, in situ via

) or Hydroxylamine (

).

Mechanism: Migration of the carbon bond adjacent to the carbonyl.

Challenge: The migration can occur on either side of the carbonyl. However, for 4-

substituted cyclohexanones, the symmetry often simplifies the product profile compared to

2- or 3-substituted precursors.

Method B: Photochemical Dearomative Ring Expansion
(The "Expert" Route)
A recent breakthrough (2024) utilizes blue-light photocatalysis to convert simple nitroarenes

directly into azepanes. This is a high-value strategy for generating complex substitution

patterns.

Precursor: Methyl 4-nitrobenzoate.

Conditions: Blue LEDs, Photoredox catalyst.
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Mechanism: The nitro group is converted to a singlet nitrene, which undergoes insertion into

the benzene ring to form a transient azepine, followed by reduction to the azepane.

Advantage: Rapid access to the core from abundant aromatic starting materials.

Visualization: Synthetic Logic

Methyl 4-oxocyclohexanecarboxylate Schmidt Reaction
(NaN3 / H+) Lactam Intermediate

Ring Expansion Reduction
(BH3 or LiAlH4)

Methyl azepane-4-carboxylate

Methyl 4-nitrobenzoate Photochemical Expansion
(Blue LED / Nitrene)

Dearomatization
+ Hydrogenolysis

Click to download full resolution via product page

Caption: Comparison of Classical (Schmidt) vs. Modern (Photochemical) synthetic routes to the

azepane core.

Part 3: Reactivity & Orthogonal Derivatization
For the medicinal chemist, the utility of methyl azepane-4-carboxylate lies in its two

orthogonal reactive handles: the secondary amine (N1) and the methyl ester (C4).

N-Functionalization (The "Anchor")
The secondary amine is the most nucleophilic site. It must be addressed first or protected.

Protection: Boc-anhydride (

) or Cbz-Cl are standard.

Protocol: Dissolve amine HCl salt in DCM/TEA (1:2 ratio). Add

(1.1 eq) at 0°C. Stir 2h. Yields 1-N-Boc-4-methyl ester.

Alkylation/Acylation: Standard

reactions or amide couplings (EDC/HOBt) attach the scaffold to the main pharmacophore.
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Ester Manipulation (The "Warhead" Vector)
Once the Nitrogen is protected (or occupied), the ester can be modified.

Hydrolysis: LiOH in THF/Water yields the Carboxylic Acid, ready for amide coupling.

Reduction:

converts the ester to the Primary Alcohol (hydroxymethyl group).

Direct Amidation: Heating with primary amines (often requires high temp or Lewis acid

catalysis like

).

Experimental Protocol: Selective Hydrolysis
To generate the N-Boc-Azepane-4-carboxylic acid intermediate:

Dissolution: Dissolve 1-N-Boc-methyl azepane-4-carboxylate (1.0 eq) in THF:MeOH:H2O

(3:1:1).

Saponification: Add LiOH monohydrate (2.5 eq) in one portion.

Reaction: Stir at ambient temperature for 4-16h (monitor by TLC/LCMS for disappearance of

ester).

Workup (Critical): Acidify carefully with 1N HCl to pH ~4. Extract with EtOAc. Note: The N-

Boc group is acid-sensitive; do not use concentrated strong acids or heat during acidification.

Visualization: Orthogonal Protection Strategy
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Caption: Orthogonal workflow allowing selective modification of the N-terminus or C-terminus.

Part 4: Medicinal Chemistry Applications[1][2][3][4]
[5]
Conformational Entropy in Binding
Azepanes possess a higher degree of entropy than piperidines. When an azepane-based

ligand binds to a protein, the entropic penalty of freezing the ring conformation can be

significant.

Strategy: Use the 4-substituent to bias the ring conformation. A bulky group at C4 can force

the ring into a specific twist-chair conformation, pre-organizing it for binding and reducing the

entropic penalty.

PROTAC Linkers
The azepane ring is increasingly used in Proteolysis Targeting Chimeras (PROTACs).
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Role: It acts as a semi-rigid linker element that improves solubility compared to pure alkyl

chains.

Vector: The N1 and C4 positions allow for "exit vectors" that are roughly 120-150° apart,

providing a unique geometry for bridging E3 ligases and target proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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